Technical Guide: Selectivity Profile of GSK-5959, a Potent BRPF1 Bromodomain Inhibitor
Technical Guide: Selectivity Profile of GSK-5959, a Potent BRPF1 Bromodomain Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of GSK-5959's binding selectivity for the BRPF1 bromodomain over the closely related BRPF2 and BRPF3, as well as the BET (Bromodomain and Extra-Terminal) family of proteins.
Executive Summary
GSK-5959 is a potent, cell-permeable small molecule inhibitor targeting the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1).[1][2][3] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST family histone acetyltransferase (HAT) complexes, which play a significant role in epigenetic regulation.[4][5] The selectivity of a chemical probe is paramount for accurately dissecting the biological functions of its target. This document provides a comprehensive overview of the quantitative data and experimental methodologies used to establish the high selectivity of GSK-5959 for BRPF1 against other bromodomain-containing proteins, particularly BRPF2, BRPF3, and the BET family.
Quantitative Selectivity Data
The selectivity of GSK-5959 has been rigorously characterized using a variety of biochemical, biophysical, and cellular assays. The data consistently demonstrates a strong preference for BRPF1.
Biochemical and Biophysical Assay Data
These assays utilize purified, recombinant bromodomain proteins to measure direct binding affinity and inhibition.
| Target Bromodomain | Assay Type | Parameter | Value | Fold Selectivity vs. BRPF1 | Reference |
| BRPF1 | BROMOscan | Kd | 10 nM | - | [4][6] |
| TR-FRET | pIC50 | 7.1 | - | [6][7] | |
| (unspecified) | IC50 | ~80 nM | - | [1][3][7] | |
| BRPF2 | TR-FRET | pIC50 | 5.2 | ~90x | [6][7] |
| (various) | - | - | 90-100x | [1][4][6] | |
| BRPF3 | TR-FRET | pIC50 | 4.5 | >1000x | [1][7] |
| BET Family | BROMOscan | - | - | >500x | [4][5][6] |
Cellular Assay Data
Cellular assays measure the ability of the compound to engage its target within a live-cell environment, providing insights into cell permeability and target engagement in a more biologically relevant context.
| Target Bromodomain | Assay Type | Cell Line | Parameter | Value | Reference |
| BRPF1 | NanoBRET | HEK293 | EC50 / IC50 | 0.98 µM | [1][2] |
Experimental Protocols
The quantitative data presented above was generated using established biophysical and cellular techniques. The principles and general protocols for these key experiments are detailed below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Methodology:
-
Preparation: A purified, recombinant bromodomain protein (e.g., BRPF1) is placed in the sample cell of the calorimeter. The inhibitor, GSK-5959, is loaded into a titration syringe. Both solutions are prepared in identical buffer to minimize heats of dilution.[8]
-
Titration: A series of small, precise injections of GSK-5959 are made into the sample cell containing the bromodomain protein.[8]
-
Heat Measurement: With each injection, the instrument measures the minute temperature change between the sample and reference cells and calculates the heat energy required to return to thermal equilibrium.[8]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kd, ΔH, n).[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[10] It provides kinetic data on the association (kon) and dissociation (koff) rates of binding, from which the equilibrium dissociation constant (KD) can be calculated.[11][12]
Methodology:
-
Immobilization: The target protein (ligand), such as the BRPF1 bromodomain, is immobilized onto the surface of a sensor chip.[12]
-
Association: A solution containing the binding partner (analyte), GSK-5959, is flowed over the sensor surface. Binding of GSK-5959 to the immobilized BRPF1 causes a change in the refractive index at the surface, which is detected as a response signal.[10]
-
Dissociation: The GSK-5959 solution is replaced by a flow of buffer, causing the bound inhibitor to dissociate. The rate of signal decrease corresponds to the dissociation rate.[12]
-
Regeneration: A specific solution is used to remove any remaining bound analyte, preparing the sensor surface for the next cycle.
-
Data Analysis: The resulting sensorgram (a plot of response vs. time) is analyzed to determine the kinetic parameters of the interaction.[12]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure compound binding to a target protein within intact cells.[13][14]
Methodology:
-
Cellular Engineering: A cell line (e.g., HEK293) is engineered to express the target protein (BRPF1) as a fusion with NanoLuc® luciferase (the energy donor).[2][15]
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain is added to the cells. When the tracer binds to the NanoLuc-BRPF1 fusion protein, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal.[14]
-
Competitive Displacement: GSK-5959 is added to the cells. If GSK-5959 binds to BRPF1, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[13]
-
Signal Measurement: The luminescent and fluorescent signals are measured. The ratio of these signals (the BRET ratio) is calculated.
-
Data Analysis: A dose-response curve is generated by plotting the BRET ratio against the concentration of GSK-5959. This curve is used to determine the IC50 or EC50 value, indicating the potency of the compound in a cellular context.[1][2]
Visualizations
Selectivity Profile of GSK-5959
The following diagram illustrates the potent and selective inhibition of BRPF1 by GSK-5959.
Caption: Potent and selective inhibition of BRPF1 by GSK-5959.
Experimental Workflow for Determining Inhibitor Selectivity
This workflow outlines the typical progression of experiments to characterize the selectivity of a novel bromodomain inhibitor.
Caption: Standard experimental workflow for inhibitor selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 15. NanoBRET® Bromodomain/Histone Interaction Assays [promega.kr]
